(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
Overview
Description
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a carbonyl group, and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the nitrophenyl hydrazine derivative. This is followed by the introduction of the carbonyl group through a series of reactions, including condensation and oxidation processes. The final step involves the formation of the oxobutenoic acid moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as catalyst selection, solvent choice, and reaction temperature, is crucial for efficient production. Advanced techniques like response surface methodology can be employed to fine-tune these parameters for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction, which are structurally similar and used in various chemical applications.
Uniqueness
What sets (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
(E)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c15-9(4-5-10(16)17)12-13-11(18)7-2-1-3-8(6-7)14(19)20/h1-6H,(H,12,15)(H,13,18)(H,16,17)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTIKKXLRLEVCJ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416274 | |
Record name | ST50908962 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-74-3 | |
Record name | ST50908962 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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